

A Comparative Guide to the Synthesis of 2-Hydroxy-3-methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxyphenylacetonitrile

Cat. No.: B1583202

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Introduction

2-Hydroxy-3-methoxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a reactive nitrile group and a functionalized aromatic ring, makes it a versatile building block. The efficient and scalable synthesis of this molecule is of significant interest to researchers and professionals in drug development and organic synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to **2-Hydroxy-3-methoxyphenylacetonitrile**, starting from the readily available precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). We will delve into the experimental protocols, mechanistic underpinnings, and comparative performance of each route to provide actionable insights for laboratory and process chemistry.

Core Synthetic Strategies from o-Vanillin

Two principal synthetic pathways from o-vanillin to **2-Hydroxy-3-methoxyphenylacetonitrile** have been identified and evaluated:

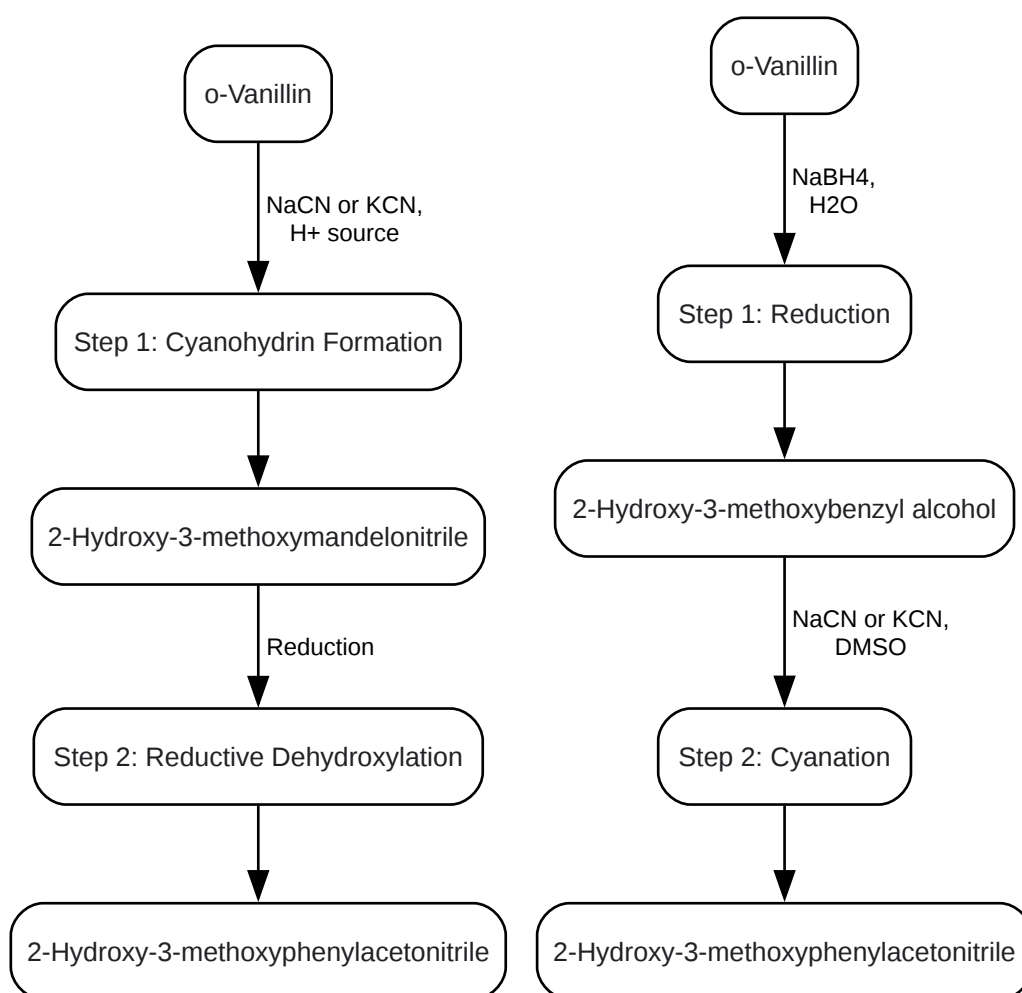
- **Route 1: The Cyanohydrin Pathway.** This route proceeds through the formation of a cyanohydrin intermediate, 2-hydroxy-3-methoxymandelonitrile, followed by the reduction of the benzylic hydroxyl group.
- **Route 2: The Benzyl Alcohol Pathway.** This strategy involves the initial reduction of the aldehyde group of o-vanillin to a benzyl alcohol, which is then converted to the target nitrile.

This guide will now explore each route in detail, providing step-by-step protocols and a critical evaluation of their respective advantages and disadvantages.

Route 1: The Cyanohydrin Pathway

This two-step synthesis involves the initial nucleophilic addition of a cyanide source to the aldehyde of o-vanillin to form a cyanohydrin, followed by the reductive removal of the newly introduced hydroxyl group.

Logical Workflow: Cyanohydrin Pathway



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